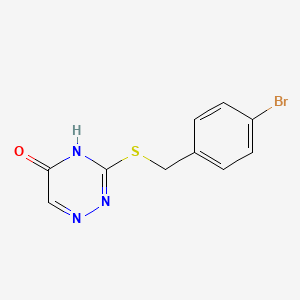
3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as triazinones . These are aromatic heterocyclic compounds containing a 1,2,4-triazine substituted by one ketone group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The compound also contains a bromobenzyl group and a thio group attached to the triazine ring .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Synthesis and Characterization
Triazine derivatives, including "3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one," have been synthesized and characterized through various methods. For instance, Kaneria et al. (2016) demonstrated the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and evaluated their antimicrobial activities against different bacteria and fungi strains Kaneria et al., 2016. Similarly, Hwang et al. (2017) developed more efficient methodologies for synthesizing benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, contributing to the chemical database of triazine derivatives Hwang et al., 2017.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of triazine derivatives. Dabholkar and Ravi (2010) explored the synthesis of novel spiro heterocycles containing the triazine nucleus and assessed their microbiological activity, showing some inhibitory action against gram-positive and gram-negative microorganisms Dabholkar & Ravi, 2010. This suggests that compounds within this class, including "this compound," could be valuable in developing new antimicrobial agents.
Anticancer Activity
The potential anticancer activity of triazine derivatives has also been a significant focus. For example, Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity against a variety of cancer cell lines, indicating the promise of triazine compounds in cancer therapy Bekircan et al., 2008.
Safety and Hazards
The safety and hazards associated with “3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUVOWHUVPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2636496.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

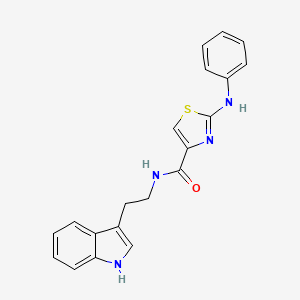
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)

![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)
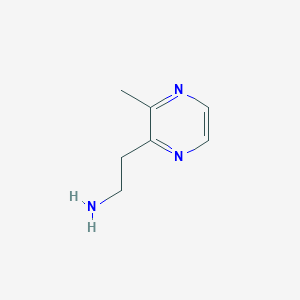
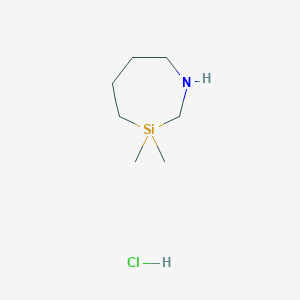
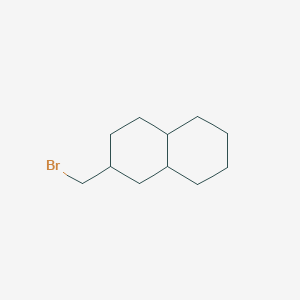
![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)
![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)
